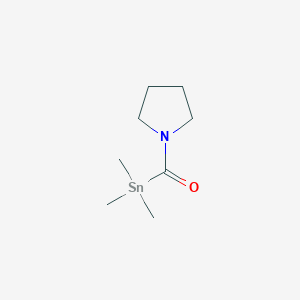
(Pyrrolidin-1-yl)(trimethylstannyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyrrolidin-1-yl)(trimethylstannyl)methanone is a compound that features a pyrrolidine ring attached to a methanone group, which is further bonded to a trimethylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pyrrolidin-1-yl)(trimethylstannyl)methanone typically involves the reaction of pyrrolidine with trimethylstannylmethanone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Pyrrolidin-1-yl)(trimethylstannyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) can be used to replace the trimethylstannyl group.
Major Products Formed
Oxidation: The major products are oxides of the original compound.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are derivatives with different functional groups replacing the trimethylstannyl group.
Aplicaciones Científicas De Investigación
(Pyrrolidin-1-yl)(trimethylstannyl)methanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Pyrrolidin-1-yl)(trimethylstannyl)methanone involves its interaction with molecular targets through its functional groups. The pyrrolidine ring can interact with biological receptors, while the trimethylstannyl group can participate in various chemical reactions. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Nitrophenyl)(pyrrolidin-1-yl)methanone
- (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone
- (4-Bromophenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(Pyrrolidin-1-yl)(trimethylstannyl)methanone is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical reactivity and potential applications compared to other pyrrolidine derivatives. This uniqueness makes it a valuable compound for specialized research and industrial applications.
Propiedades
Número CAS |
116858-81-2 |
|---|---|
Fórmula molecular |
C8H17NOSn |
Peso molecular |
261.94 g/mol |
Nombre IUPAC |
pyrrolidin-1-yl(trimethylstannyl)methanone |
InChI |
InChI=1S/C5H8NO.3CH3.Sn/c7-5-6-3-1-2-4-6;;;;/h1-4H2;3*1H3; |
Clave InChI |
FCZSGISOTBGBSL-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C(=O)N1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
silane](/img/structure/B14312892.png)
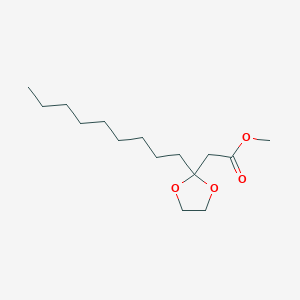

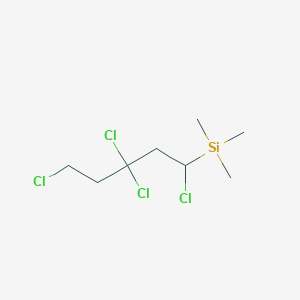
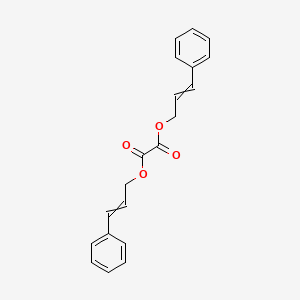
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
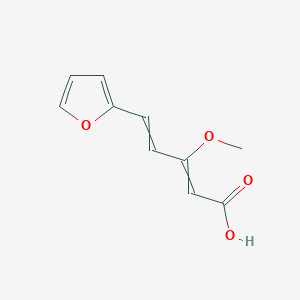
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
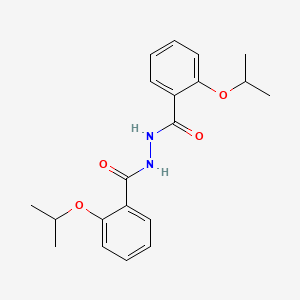
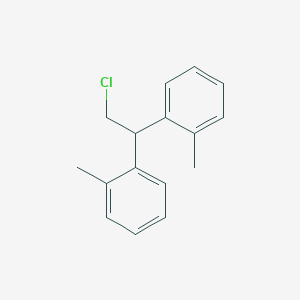
![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)


